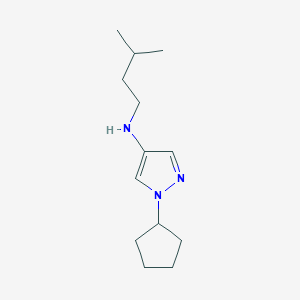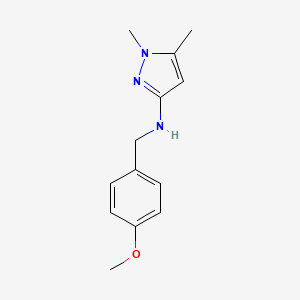
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with cyclopentyl bromide in the presence of a base such as potassium carbonate.
N-alkylation: The final step involves the N-alkylation of the pyrazole with 3-methylbutyl bromide using a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the alkyl halide used.
科学的研究の応用
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-3-amine
- 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-5-amine
Uniqueness
1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
1-cyclopentyl-N-(3-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H23N3/c1-11(2)7-8-14-12-9-15-16(10-12)13-5-3-4-6-13/h9-11,13-14H,3-8H2,1-2H3 |
InChIキー |
ZGKRMYLQBAPUGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC1=CN(N=C1)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738321.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B11738336.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738340.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738344.png)
![Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11738358.png)
![(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11738366.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11738372.png)
![1-Phenyl-3-[(phenylmethylidene)amino]urea](/img/structure/B11738376.png)
![N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11738380.png)

amine](/img/structure/B11738413.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738418.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738425.png)
![3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11738436.png)
